CCR5 Antagonism: 2-Methylpiperazine Core Delivers Potency Comparable to Maraviroc
In a calcium mobilization assay measuring CCR5 antagonism, a closely related 2-methylpiperazine derivative (compound 5, IC50 = 163.8 nM) demonstrated significantly better activity than its direct structural analog lacking the 2-methyl group (compound 4, IC50 = 239.5 nM) [1]. The broader series generated six compounds with potent anti-CCR5 activity comparable to the clinically approved drug maraviroc [1]. One compound in this class achieved an IC50 of 13 nM (BindingDB data) [2]. While the target compound 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine itself has not been directly assayed in this system, its core scaffold—2-methylpiperazine with two aromatic substituents—is the pharmacophoric basis for this nanomolar-level activity, providing a validated entry point for CCR5-focused medicinal chemistry campaigns.
| Evidence Dimension | CCR5 antagonist activity (calcium mobilization assay) |
|---|---|
| Target Compound Data | Not directly assayed; scaffold representative compound 5: IC50 = 163.8 nM [1]. |
| Comparator Or Baseline | Compound 4 (unmethylated piperazine analog): IC50 = 239.5 nM; Maraviroc (clinical control): IC50 = 6.4–13 nM [1] [2]. |
| Quantified Difference | 2-methyl derivative (163.8 nM) shows a 1.46-fold improvement over the des-methyl analog (239.5 nM). |
| Conditions | Human CCR5 receptor, MOLT4 cells; calcium mobilization assay after 1 hr by Fluor-4 detection. |
Why This Matters
The 2-methylpiperazine core significantly enhances CCR5 antagonist activity compared to unmethylated analogs, making it a superior starting point for HIV-1 entry inhibitor development.
- [1] Hu S, Wang Z, Hou T, Ma X, Li J, Liu T, Xie X, Hu Y. Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorg Med Chem. 2015;23(5):1157-68. View Source
- [2] BindingDB. Ki Summary entry for BDBM50062991. Target: C-C chemokine receptor type 5. IC50: 320±n/a nM. Citation: Hu S et al. 2015. View Source
